Bienvenue dans la boutique en ligne BenchChem!

FGFR1 inhibitor-14

Kinase Inhibition Structure-Activity Relationship (SAR) Biochemical Assay

FGFR1 inhibitor-14 (Compound 28) serves as an essential negative control for FGFR1 kinase assays. Its ortho-carboxyl substitution drastically reduces FGFR1 inhibition compared to halogenated analogs, providing a definitive baseline for target engagement studies. Use to benchmark solubility, deconvolute FGFR1-dependent pathways, and validate selectivity in kinase profiling panels. High purity (≥98%) ensures reproducible results. Strictly for research use.

Molecular Formula C18H12N2O5S
Molecular Weight 368.4 g/mol
Cat. No. B402652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR1 inhibitor-14
Molecular FormulaC18H12N2O5S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
InChIInChI=1S/C18H12N2O5S/c21-17-12-6-3-5-11-15(9-8-14(19-17)16(11)12)26(24,25)20-13-7-2-1-4-10(13)18(22)23/h1-9,20H,(H,19,21)(H,22,23)
InChIKeyTYNXIZLQXIBWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR1 inhibitor-14 (Compound 28): A Naphthostyril-Sulfonamide Derivative with a Defined Chemical and Activity Profile


FGFR1 inhibitor-14, also known as WAY-272130 or Compound 28, is a synthetic small molecule belonging to the N-phenylnaphthostyril-1-sulfonamide chemical class [1]. This compound is characterized as a Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor and is utilized in anti-cancer research [1]. It is defined by a naphthostyril core with an ortho-carboxyl substituted phenyl sulfonamide moiety, contributing to a molecular weight of 368.36 g/mol (C18H12N2O5S) and a calculated LogP of 3.82 [1]. Its commercial availability and defined structural class make it a candidate for systematic structure-activity relationship (SAR) studies.

Why Simple FGFR1 Inhibitor Substitution with FGFR1 inhibitor-14 is Not Feasible


The N-phenylnaphthostyril-1-sulfonamide class exhibits a highly sensitive structure-activity relationship (SAR) where minor modifications to the phenyl substituent lead to drastic changes in FGFR1 inhibitory potency [1]. Specifically, FGFR1 inhibitor-14 (Compound 28) contains an ortho-carboxyl group on its phenyl ring. This specific substitution is directly linked to a significant loss of enzymatic inhibition compared to its closest analogs bearing halogen or hydroxyl groups at the para position [1]. Consequently, substituting FGFR1 inhibitor-14 for a more potent analog like Compound 13 or 20 without rigorous experimental validation would introduce uncontrolled variability in target engagement and downstream signaling outcomes, invalidating comparative biological studies.

Quantitative Evidence Guide for FGFR1 inhibitor-14: Differentiating Data from Closest Analogs


Comparative FGFR1 Enzymatic Inhibition: Ortho-Carboxyl Substitution Abolishes Potency

FGFR1 inhibitor-14 (Compound 28), which features an ortho-carboxyl substituent on its phenyl ring, exhibits poor FGFR1 inhibitory activity, resulting in its IC50 value being undetermined [1]. In stark contrast, its close structural analogs from the same study demonstrate quantifiable, low-micromolar potency. Compound 13 (3,4-dichloro substituent) displays an IC50 of 2.3 µM, and Compound 20 (para-hydroxy substituent) displays an IC50 of 2 µM [1]. This data establishes FGFR1 inhibitor-14 as a definitive low-activity or inactive control compound within this specific chemical series.

Kinase Inhibition Structure-Activity Relationship (SAR) Biochemical Assay

Physicochemical Differentiation: LogP and Solubility Profile

The ortho-carboxyl group on FGFR1 inhibitor-14 confers distinct physicochemical properties relative to unsubstituted or halogenated analogs. FGFR1 inhibitor-14 has a calculated LogP of 3.82, indicating moderate lipophilicity . While specific solubility data is not provided in the primary paper, the presence of the polar carboxylic acid group is expected to increase aqueous solubility compared to the more lipophilic halogenated analogs (e.g., Compound 13), which can be a critical factor in achieving high compound concentrations for certain in vitro or in vivo studies.

Physicochemical Properties Drug-likeness Formulation

Selectivity Profile Inference from Class-Level Kinase Panel Data

While direct selectivity data for FGFR1 inhibitor-14 is not available, data for close structural analogs from the same class (Compounds 20 and 22) provide a class-level inference. A selectivity panel of 6 kinases revealed that these N-phenylnaphthostyril-1-sulfonamides exhibit a good selectivity profile, showing minimal inhibition of receptor tyrosine kinases such as Tie-2 and c-MET [1]. Given the structural similarity, FGFR1 inhibitor-14 is likely to share this favorable selectivity profile, which is a key differentiator from many ATP-competitive kinase inhibitors.

Kinase Selectivity Off-target Effects Chemical Probe

Optimal Research Scenarios for FGFR1 inhibitor-14 (Compound 28) Procurement and Use


Validated Negative Control for SAR Studies in Naphthostyril FGFR1 Inhibitor Programs

Procure FGFR1 inhibitor-14 as a crucial, structurally matched negative control in any experiment designed to validate the activity of novel N-phenylnaphthostyril-1-sulfonamide analogs. Its established poor FGFR1 inhibition [1] provides a definitive baseline, ensuring that observed cellular phenotypes from more potent analogs (e.g., Compound 13 or 20) are a direct result of FGFR1 target engagement rather than non-specific effects related to the naphthostyril scaffold.

Reference Compound for Investigating Solubility and Formulation Challenges

Utilize FGFR1 inhibitor-14 in solubility and formulation studies to benchmark the impact of the ortho-carboxyl group on aqueous solubility relative to more lipophilic, halogenated analogs [1]. This application is valuable for researchers optimizing in vivo formulations where compound precipitation is a concern and a moderately lipophilic (LogP 3.82) but polar group-containing compound is required.

Chemical Probe for Deconvoluting FGFR1-Dependent vs. Independent Effects

Employ FGFR1 inhibitor-14 in cellular assays to help deconvolute FGFR1-dependent and -independent mechanisms of action. By comparing the effects of a potent FGFR1 inhibitor against the negligible kinase inhibition of FGFR1 inhibitor-14 [1], researchers can more confidently attribute changes in cell signaling (e.g., p-FGFR1, p-ERK) and viability to specific FGFR1 pathway modulation rather than off-target or scaffold-based cytotoxicity.

Kinase Selectivity Panel Control

Include FGFR1 inhibitor-14 as a control in kinase selectivity profiling panels. Its class-level inference for good selectivity against other receptor tyrosine kinases like Tie-2 and c-MET [1] makes it a useful comparator to help identify and quantify off-target effects of other, less selective FGFR1 inhibitors, thereby supporting the development of more precise chemical tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FGFR1 inhibitor-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.